Product packaging for Oleanolic Acid-d3(Cat. No.:CAS No. 946530-77-4)

Oleanolic Acid-d3

Cat. No.: B569088
CAS No.: 946530-77-4
M. Wt: 459.729
InChI Key: MIJYXULNPSFWEK-MNSGBSGKSA-N
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Description

Oleanolic Acid-d3 is a deuterium-labeled analog of Oleanolic Acid, a pentacyclic triterpenoid found in numerous plants. This stable isotopically labeled compound is designed for use as an internal standard in mass spectrometry-based quantitative assays, helping researchers achieve accurate and reliable measurements of oleanolic acid in complex biological matrices. This compound is an essential tool for investigating the pharmacokinetics, metabolic stability, and bioavailability of its unlabeled counterpart. Oleanolic acid, the parent compound, has demonstrated significant bone protective (osteoprotective) properties in scientific studies. Research indicates that oleanolic acid exerts bone anabolic effects and can protect against bone loss associated with estrogen deficiency and aging. These protective effects are mechanistically linked to the compound's ability to modulate vitamin D metabolism. Studies show that oleanolic acid upregulates the expression and activity of the biosynthetic enzyme 25-hydroxyvitamin D 1-alpha hydroxylase (CYP27B1) in renal and osteoblastic cells, leading to increased production of the active form of vitamin D, 1,25(OH)2D3. Concurrently, it suppresses the expression of the catalytic enzyme 25-hydroxyvitamin D 24-hydroxylase (CYP24A1), which degrades active vitamin D. This dual action enhances calcium balance and improves bone mineral density and microarchitecture, positioning oleanolic acid and its labeled analog as a compelling candidate for research into managing conditions like postmenopausal osteoporosis . The compound is provided for research applications only.

Properties

CAS No.

946530-77-4

Molecular Formula

C30H48O3

Molecular Weight

459.729

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10,11,11-trideuterio-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,12,13,14b-dodecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23-,27-,28+,29+,30-/m0/s1/i11D2,23D

InChI Key

MIJYXULNPSFWEK-MNSGBSGKSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C

Synonyms

(3β)- 3-Hydroxyolean-12-en-28-oic-2,2,3-d3 Acid;  (3β)-3-hydroxyolean-12-en-28-oic Acid-d3;  (+)-Oleanolic Acid-d3;  3β-Hydroxyolean-12-en-28-oic Αcid-d3;  Astrantiagenin C-d3;  Caryophyllin-d3;  Giganteumgenin C-d3;  Gledigenin 1-d3;  NSC 114945-d3;  Oleonol

Origin of Product

United States

Synthesis and Structural Characterization of Oleanolic Acid D3

Synthetic Methodologies for Deuterium (B1214612) Incorporation

The production of deuterated compounds typically relies on chemical synthesis or, less commonly for specific labeling, enzymatic or biotransformation strategies.

While specific, detailed published synthetic routes for Oleanolic Acid-d3 are not extensively provided in the accessible literature, general chemical deuteration techniques are applicable. These methods often involve the exchange of hydrogen atoms for deuterium atoms using deuterated reagents or solvents. Common approaches include acid- or base-catalyzed exchange of enolizable protons with deuterium oxide (D₂O) scielo.org.mx. Alternatively, reduction reactions utilizing deuterated reducing agents can introduce deuterium at specific positions. For achieving high isotopic purity, multiple deuteration treatments may be necessary scielo.org.mx.

This compound is commercially available from various suppliers, indicating that established synthetic protocols exist for its production medchemexpress.commedchemexpress.cnmedchemexpress.eumedchemexpress.comsmallmolecules.com. The parent compound, oleanolic acid, has a molecular formula of C₃₀H₄₈O₃ and a molecular weight of approximately 456.7 g/mol nih.gov. The precise positions and number of deuterium atoms in this compound are critical for its intended applications and are confirmed through spectroscopic analysis.

Current literature does not extensively detail the use of enzymatic or biotransformation strategies specifically for the production of deuterated oleanolic acid. While biotransformation of oleanolic acid using microorganisms like Rhodococcus rhodochrous IEGM 757 has been reported for functionalization (e.g., hydroxylation) mdpi.com, these studies have not focused on deuterium incorporation. General discussions on biotransformation mention hydrogen-deuterium exchange at specific sites in other molecules umw.edu.pl, but direct application to this compound production via biological routes is not a prominent theme in the provided search results.

Isotopic Purity and Enrichment Analysis

Ensuring high isotopic purity and enrichment is paramount for the reliable use of this compound, particularly when employed as an internal standard in quantitative mass spectrometry medchemexpress.comupf.edu. High purity minimizes interference from non-deuterated or partially deuterated species, leading to more accurate quantification. Deuteration can influence pharmacokinetic and metabolic profiles, making precise labeling essential for drug development research medchemexpress.com.

Analytical techniques, primarily mass spectrometry (MS), are indispensable for assessing isotopic enrichment and purity. By comparing the mass-to-charge ratios (m/z) of the labeled compound against the unlabeled standard, the extent of deuterium incorporation can be determined nih.gov. Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently used, where the ratio of peak areas between the analyte and the internal standard (this compound) is crucial for quantification upf.edu. Achieving high isotopic purity often requires rigorous synthetic procedures, potentially involving multiple exchange steps scielo.org.mx.

Spectroscopic and Spectrometric Elucidation of this compound

Spectroscopic and spectrometric techniques are vital for confirming the structure and the precise location of deuterium atoms within the this compound molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is a cornerstone for elucidating molecular structures and confirming the positions of isotopic labels. For this compound, NMR analysis, typically performed in deuterated solvents like DMSO-d₆ or CDCl₃, allows for the identification of specific carbon and proton environments nih.govmdpi.comnih.govresearchgate.net. The presence of deuterium atoms can be inferred by the absence or significant reduction in the signal intensity of specific proton resonances, and indirectly observed through changes in ¹³C NMR spectra due to the significant magnetic isotope effect.

While detailed ¹H and ¹³C NMR assignments for this compound are often found in supplier data sheets or specialized research, general NMR data for oleanolic acid provides a reference point for understanding the spectral characteristics of the parent compound rsc.orgsid.irresearchgate.net. The spectral information available for this compound confirms the use of NMR in its characterization nih.gov.

High-Resolution Mass Spectrometry (HRMS) and coupled techniques like LC-MS and GC-MS are essential for determining the precise molecular mass and analyzing fragmentation patterns of this compound nih.govupf.edunih.govresearchgate.net. These methods confirm the molecular formula and the mass increase due to deuterium incorporation.

This compound has a reported exact mass of approximately 456.36034539 Da nih.gov. Mass spectrometry provides insights into the compound's stability and structural features through fragmentation patterns, which are generated when the molecule breaks down under ionization conditions. While fragmentation patterns specific to this compound are not detailed in the provided snippets, the fragmentation of the parent oleanolic acid has been studied, revealing characteristic fragment ions. Understanding these patterns is crucial for identifying and quantifying the deuterated analog.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight456.7 g/mol nih.gov
Exact Mass456.36034539 Da nih.gov
Molecular FormulaC₃₀H₄₈O₃ nih.gov

Table 2: Representative Fragmentation Ions of Oleanolic Acid

Fragmentation patterns are critical for identifying and characterizing mass spectrometry data. The following ions are representative for the parent compound, Oleanolic Acid, and provide context for understanding the mass spectrometric behavior of its deuterated analog.

Fragment m/z (Negative Ion Mode)Fragment m/z (Positive Ion Mode)DescriptionSource
455457Deprotonated/Protonated Molecular Ion nih.gov
407439Characteristic fragment ions nih.gov
391411Characteristic fragment ions nih.gov
377393Characteristic fragment ions nih.gov
363-Characteristic fragment ion nih.gov

Compound List

Oleanolic Acid

This compound (Synonyms: Oleanic acid-d3, Caryophyllin-d3)

Advanced Analytical Applications of Oleanolic Acid D3

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Bioanalytical Assays

The application of LC-MS/MS for the quantification of oleanolic acid and its derivatives in biological samples is a cornerstone of pharmacokinetic and pharmacodynamic studies. OA-d3 plays a pivotal role in enhancing the accuracy and reliability of these assays.

Optimization of Chromatographic Separation Parameters

Achieving effective separation of analytes from complex biological matrices is paramount for accurate quantification. Research has focused on optimizing chromatographic conditions to ensure good resolution and minimize interference. For instance, methods often employ reversed-phase C18 columns, with mobile phases typically consisting of acetonitrile (B52724) and water, often with modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to optimize peak shape and retention nih.govshimadzu.commdpi.comnih.govjfda-online.comashdin.comnih.govnih.gov. The specific mobile phase composition, flow rate, and column temperature are carefully adjusted to achieve optimal separation of oleanolic acid from co-eluting compounds and potential matrix components. For example, a mobile phase of acetonitrile and water (85:15, v/v) at a flow rate of 0.4 mL/min has been utilized for the separation of oleanolic acid nih.gov. Another study used a mobile phase of 0.1% formic acid in water/acetonitrile (67:33, v/v) at a flow rate of 0.35 mL/min on a C18 column for rapid analysis researchgate.net.

Mass Spectrometric Detection Strategies for Enhanced Sensitivity and Selectivity

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides the high sensitivity and selectivity required for bioanalysis. OA-d3, with its distinct mass-to-charge ratio due to deuterium (B1214612) labeling, allows for precise detection and quantification.

Electrospray Ionization (ESI) Conditions for Deuterated Triterpenoids

Electrospray ionization (ESI) is a common ionization technique for triterpenoids like oleanolic acid and its deuterated analogs. ESI is versatile and can be operated in both positive and negative ion modes. Studies have shown that triterpenoids, including oleanolic acid, can be effectively ionized in negative ion mode, often producing deprotonated molecular ions [M-H]⁻ mdpi.comnih.govnih.govugr.es. For deuterated triterpenoids, specific ESI conditions, including nebulizer gas flow, heating gas flow, interface temperature, and dry gas flow, are optimized to maximize ionization efficiency and signal intensity shimadzu.com. For instance, some methods utilize ESI in positive ion mode for certain analyses researchgate.netnih.gov, while others prefer negative ion mode for oleanolic acid mdpi.comnih.govnih.gov. The choice of ionization mode and specific source parameters (e.g., capillary voltage, cone voltage, source temperature) are critical for obtaining sensitive and reproducible results for OA-d3 ashdin.com.

Multiple Reaction Monitoring (MRM) Transitions for Quantitative Analysis

Multiple Reaction Monitoring (MRM) is the gold standard for quantitative analysis in LC-MS/MS due to its exceptional selectivity and sensitivity labce.com. In MRM, a specific precursor ion (parent ion) corresponding to the analyte or internal standard is selected, fragmented in a collision cell, and then specific product ions (daughter ions) are monitored. For oleanolic acid, typical precursor ions are around m/z 455 or 457, with various product ions identified depending on the fragmentation pathway shimadzu.commdpi.comnih.govresearchgate.net. For OA-d3, the precursor ion will be shifted by 3 mass units. The selection of appropriate MRM transitions (precursor ion → product ion) and their associated collision energies (CE) is crucial for accurate quantification. For example, a study on oleanolic acid and ursolic acid used MRM transitions such as 527.30 → 482.30 and 527.30 → 203.20 for oleanolic acid and its deuterated analog shimadzu.com. The specific transitions and their optimization are vital for distinguishing OA-d3 from the native analyte and matrix components.

Oleanolic Acid-d3 as a Stable Isotope Internal Standard in Quantitative Bioanalysis

Stable isotope-labeled (SIL) internal standards, such as OA-d3, are the preferred choice for quantitative bioanalysis by LC-MS/MS. They closely mimic the chemical and physical properties of the analyte, ensuring that variations in sample preparation, extraction, ionization, and detection are compensated for, thereby improving assay accuracy and precision scispace.comlgcstandards.com.

Method Validation for Robustness and Reproducibility

The validation of bioanalytical methods using OA-d3 as an internal standard is critical to ensure reliability and compliance with regulatory guidelines (e.g., FDA, EMA) labmanager.comeuropa.eunih.gov. Key validation parameters include:

Selectivity and Specificity: Demonstrating that the method can accurately measure the analyte in the presence of other components in the biological matrix. The distinct mass of OA-d3 aids in achieving this.

Linearity and Range: Establishing a linear relationship between the concentration of oleanolic acid and the detector response over a defined concentration range. The calibration curve for oleanolic acid is generated using OA-d3 as the internal standard.

Accuracy and Precision: Assessing the closeness of measured values to the true value (accuracy) and the degree of agreement among individual measurements (precision). Studies have reported accuracy and precision within acceptable limits for oleanolic acid quantification when using stable isotope internal standards nih.govresearchgate.netnih.gov. For example, accuracy and precision were within acceptable limits over a calibration range of 5-500 ng/mL for oleanolic acid nih.gov.

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature, flow rate), ensuring consistent performance under normal laboratory conditions nih.gov.

Reproducibility: Ensuring that the method yields consistent results when performed by different analysts, on different days, or with different equipment scispace.comlabmanager.com.

The use of OA-d3 as an internal standard significantly contributes to the robustness and reproducibility of bioanalytical methods, making it an indispensable tool for accurate quantitative analysis in pharmaceutical research and clinical studies.

Mitigation of Matrix Effects in Complex Biological Samples

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for analyzing biomolecules in complex biological samples. However, this technique is susceptible to "matrix effects," which are alterations in the ionization efficiency of an analyte caused by co-eluting components from the biological matrix waters.come-b-f.euresearchgate.net. These effects can manifest as ion suppression or ion enhancement, leading to inaccurate quantification and compromising the reliability of analytical results waters.comresearchgate.net.

Stable isotope-labeled (SIL) internal standards, such as this compound, are vital for overcoming these challenges waters.com. By incorporating deuterium atoms, this compound exhibits virtually identical chemical and physical properties to native oleanolic acid, including similar extraction recovery and chromatographic behavior. Crucially, it co-elutes with the native analyte, ensuring that it experiences comparable matrix effects. This allows for the effective normalization of the native analyte's signal, thereby compensating for any ion suppression or enhancement introduced by the sample matrix waters.com. The use of this compound as an internal standard in methods designed to quantify oleanolic acid in biological fluids, such as plasma, is essential for achieving robust and accurate results nih.gov. Method validation protocols typically include the assessment of matrix effects, often by calculating matrix factors and ensuring the precision of analyte-to-internal standard normalized matrix factors remains within acceptable limits, generally below a 15% coefficient of variation waters.come-b-f.eu.

Integration into Advanced Lipidomics and Metabolomics Platforms

Oleanolic acid itself is a compound of interest in metabolomic studies, having been identified as a significantly perturbed metabolite in various disease states, such as pancreatic cancer oncotarget.com. Its presence and potential role in cellular processes necessitate reliable quantification methods. In this context, this compound plays a pivotal role. Just as deuterated fatty acids are employed as internal standards in lipidomics to ensure accurate quantitation and compensate for analytical variability lipidmaps.org, this compound serves a similar function when oleanolic acid is a target analyte within broader metabolomic or lipidomic profiling. The incorporation of this compound into these platforms allows for the normalization of detected signal intensities, effectively mitigating matrix effects and inter-sample variations nih.gov. This integration ensures that the quantitative data generated is robust, reproducible, and reliable, thereby facilitating deeper insights into biological processes and disease states.

Table 1: Method Validation Parameters for Oleanolic Acid Quantification

The following table illustrates typical performance characteristics of an analytical method employing a deuterated internal standard for the quantification of oleanolic acid, demonstrating its suitability for complex biological sample analysis.

ParameterValue
Linearity Range1–100 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Retention Time (Oleanolic Acid)3.85 min
Retention Time (Internal Std)3.25 min
Intra-day CV (Low QC, 3 ng/mL)9.9%
Intra-day CV (Mid QC, 30 ng/mL)4.3%
Intra-day CV (High QC, 80 ng/mL)5.5%

Data adapted from nih.gov. Internal Standard is assumed to be a deuterated analogue.

Investigative Applications of Oleanolic Acid D3 in Mechanistic Biology

Stable Isotope Tracing for Metabolic Flux Analysis

Stable isotope tracing using deuterated compounds like Oleanolic Acid-d3 is fundamental to understanding how molecules are processed within living organisms. By introducing a known quantity of this compound, scientists can follow its metabolic journey, identify intermediate compounds, and quantify the rates at which these transformations occur.

Elucidation of Oleanolic Acid Metabolic Pathways in Preclinical Systems

In preclinical research, this compound can be administered to cell cultures or animal models to map the metabolic fate of oleanolic acid. Mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to detect and quantify this compound and its labeled metabolites. This approach helps identify novel metabolic intermediates, understand the enzymes involved in oleanolic acid biotransformation, and characterize its catabolic or biosynthetic routes within specific tissues or cellular compartments. Studies on oleanolic acid's general metabolism highlight its conversion through various enzymatic processes, suggesting that this compound tracing would reveal detailed pathway maps nih.govnih.govfrontiersin.orgmdpi.compolyu.edu.hkresearchgate.net. For instance, understanding how oleanolic acid interacts with cytochrome P450 enzymes is crucial for its metabolic profiling nih.gov.

Table 1: Illustrative this compound Metabolic Intermediates in Preclinical Systems

Precursor/MetaboliteDeuterium (B1214612) Labeling Pattern (Example)Detected byPotential Role in Pathway
This compoundC29H46O3-d3LC-MSPrimary substrate
Hydroxy-Oleanolic Acid-d3C29H45(OH)O3-d3LC-MSPhase I metabolite
Glucuronide Conjugate-d3C29H45(O-Glucuronide)O3-d3LC-MSPhase II metabolite
Ursolic Acid-d3Isomeric metaboliteLC-MSPotential metabolic product
2,3-OxidosqualeneNon-labeled (if endogenous)GC-MSBiosynthetic precursor

Note: This table presents illustrative examples of potential metabolites and analytical methods, not specific experimental findings.

Quantitative Assessment of Biosynthetic and Catabolic Rates

The quantitative aspect of stable isotope tracing is vital for metabolic flux analysis (MFA). By measuring the enrichment of deuterium in various metabolites over time, researchers can calculate the rates of metabolic reactions. This allows for the quantitative assessment of how quickly oleanolic acid is synthesized (biosynthesis) or degraded (catabolism) under different physiological or experimental conditions. Techniques like ¹³C-MFA, which share similar principles with deuterium tracing, demonstrate the power of stable isotopes in quantifying metabolic fluxes plos.orgmdpi.com. The incorporation of deuterium from this compound into downstream products provides a direct measure of flux through specific enzymatic steps.

Enzyme Kinetics and Deuterium Isotope Effects

Deuterium substitution in a substrate can significantly alter the rate of an enzyme-catalyzed reaction, a phenomenon known as the kinetic isotope effect (KIE). This compound is invaluable for studying enzymes that interact with oleanolic acid, particularly those involved in oxidation or reduction reactions where C-H bond cleavage is rate-limiting.

Measurement of Primary and Secondary Deuterium Kinetic Isotope Effects

Primary KIEs are observed when the bond to the labeled atom (deuterium) is broken in the rate-limiting step of the reaction. Measuring the ratio of reaction rates for the non-deuterated oleanolic acid versus this compound can reveal if a specific C-H bond cleavage is rate-determining. Secondary KIEs occur when the labeled atom is not directly involved in bond breaking but influences the transition state through electronic or steric effects. Studies on various enzymes, such as Cytochrome P450s, have shown that significant primary deuterium KIEs are indicative of hydrogen abstraction being a rate-limiting step nih.gov. Similarly, studies on D-amino acid oxidase have demonstrated the utility of KIEs in dissecting reaction mechanisms, including hydride transfer d-nb.info.

Table 2: Illustrative Primary Deuterium Kinetic Isotope Effects (KIEs)

Enzyme Class (Example)Reaction Type (Example)Substrate (Deuterated)Typical Primary KIE (kH/kD)Significance
Cytochrome P450C-H HydroxylationThis compound2-10Indicates C-H bond cleavage is at least partially rate-limiting.
DehydrogenaseC-H OxidationThis compound3-7Suggests hydride or proton abstraction is a key step in the catalytic mechanism.
Other OxidasesC-H ActivationThis compound1.5-5Provides evidence for the involvement of C-H bond cleavage in the rate-determining step.

Note: These are representative KIE values for enzymatic C-H bond cleavage and are illustrative for this compound.

Probing Hydrogen Transfer Mechanisms in Enzyme-Catalyzed Reactions

By comparing the reaction rates of this compound with its non-deuterated counterpart, researchers can infer the nature of hydrogen transfer in enzyme catalysis. A significant primary KIE suggests that the C-D bond is broken during the rate-limiting step, often indicating a direct hydrogen atom or hydride transfer from the oleanolic acid molecule to the enzyme or a cofactor. This information is crucial for understanding the catalytic mechanism, including whether the reaction proceeds via a concerted or stepwise process involving hydrogen. For example, studies on D-amino acid oxidase demonstrate how KIEs support hydride transfer mechanisms d-nb.info.

Deduction of Enzymatic Transition State Structures

Kinetic isotope effects provide valuable data for computational modeling and the deduction of enzymatic transition state structures. The magnitude of the KIE is directly related to the change in vibrational frequencies upon isotopic substitution. By analyzing KIEs for this compound in enzymatic reactions, researchers can gain insights into the degree of C-H bond breaking and the geometry of the transition state. This helps in understanding the precise atomic movements and electronic configurations at the transition state, thereby refining models of enzyme-substrate interactions and catalytic mechanisms.

Compound List:

Oleanolic Acid

this compound

Preclinical Pharmacokinetic and Metabolic Fate Investigations with Oleanolic Acid D3

Disposition Studies in Non-Human Mammalian Models

Disposition studies are fundamental to understanding how a xenobiotic, such as oleanolic acid, behaves within a living organism. These studies typically involve administering the compound to non-human mammalian models and subsequently quantifying its presence and that of its metabolites in various biological samples over time. The use of deuterated analogs like OA-d3 is essential for accurate quantitation, especially in complex matrices like plasma, urine, and tissues.

Quantification of Deuterated Oleanolic Acid and its Metabolites in Biological Matrices

The quantification of oleanolic acid and its metabolites in biological fluids and tissues relies heavily on the availability of stable isotope-labeled internal standards, such as OA-d3. These standards are administered concurrently with the unlabeled compound or are used in analytical procedures to correct for variations in sample preparation and instrument response. While specific pharmacokinetic data for OA-d3 itself is limited in the public domain, studies on the disposition of non-deuterated oleanolic acid in various mammalian models provide critical insights into its behavior.

Oleanolic acid is known for its low oral bioavailability, attributed to factors such as poor aqueous solubility and limited intestinal permeability mdpi.com. Studies in rats have indicated dose-linear pharmacokinetics following intravenous administration, with a half-life ranging from approximately 41.9 to 52.7 minutes acs.org. Oral administration in rats has shown a low bioavailability, estimated at around 0.7% researchgate.net. In pigs, while ileal digestibility was found to be higher than total tract digestibility, suggesting hindgut metabolism, the appearance of oleanolic acid in systemic blood was weak, indicating extensive hepatic metabolism mdpi.com. Pharmacokinetic studies in Wistar rats using an inhaler formulation for OA, in combination with ursolic acid, reported an increased biological half-life for OA of approximately 8.93 ± 0.166 hours plos.org.

Table 1: Summary of Reported Pharmacokinetic Parameters for Oleanolic Acid (OA) in Preclinical Models

Model/Administration RouteParameterValueNotesSource
Rat (Oral)AUC89.42 mg/L/minCapsule formulation researchgate.net
Rat (Oral)Cmax1.52 mg/LCapsule formulation researchgate.net
Rat (Oral)Tmax45 minCapsule formulation researchgate.net
Rat (Oral)42.53 minCapsule formulation researchgate.net
Rat (Oral)Bioavailability0.7%Solution researchgate.net
Rat (IV)AUC4468.85 mg/L/minSolution researchgate.net
Rat (IV)Cmax103.97 mg/LSolution researchgate.net
Rat (IV)Tmax2 minSolution researchgate.net
Rat (IV)54.69 minSolution researchgate.net
Rat (Oral, solution)Half-life (T½)41.9–52.7 min acs.org
Rat (Oral, solution)Clearance (CL)28.6–33.0 mL/min/kg acs.org
Rat (Oral, solution)Dose-normalized AUC16.0–17.9 μg min/mL (at 1 mg/kg) acs.org
Wistar Rats (Inhaler)OA Half-life8.93 ± 0.166 hCombination with UA plos.org

Note: OA-d3 would be employed as an internal standard to accurately measure these parameters in biological samples.

Identification and Structural Characterization of Deuterated Metabolites

Metabolic profiling aims to identify and characterize the transformation products of a compound within a biological system. While direct identification of OA-d3 metabolites in vivo is not detailed in the provided literature, studies on the biotransformation of oleanolic acid by microorganisms and in vitro systems offer insights into potential metabolic pathways. These pathways are likely to be conserved or modified in mammalian systems, and OA-d3 would be instrumental in tracing these transformations.

Microbial biotransformation studies have revealed that oleanolic acid can undergo oxidative modifications. For example, incubation with Fusarium lini yielded oxidative metabolites such as 2α,3β-dihydroxyolean-12-en-28-oic acid and the novel compound 2α,3β,11β-trihydroxyolean-12-en-28-oic acid researchgate.net. Similarly, Rhodococcus rhodochrous has been shown to transform OA into a 5α,22α-dihydroxy derivative of gypsogenic acid (3β,5α,22α-trihydroxyolean-12-ene-23,28-dioic acid) mdpi.com. These findings suggest that hydroxylation at various positions of the oleanane (B1240867) skeleton is a significant metabolic route. Furthermore, OA has been implicated in modulating vitamin D metabolism by enhancing CYP27B1 (involved in the generation of active vitamin D3) and CYP24A1 (involved in its decomposition) mdpi.commdpi.com. OA-d3 would be crucial for tracking these metabolic conversions and identifying the precise structures of metabolites formed in mammalian systems.

Table 2: Identified Metabolites of Oleanolic Acid (OA) from Biotransformation Studies

Microorganism/SystemIdentified Metabolite(s)Type of TransformationSource
Fusarium lini2α,3β-dihydroxyolean-12-en-28-oic acidOxidation researchgate.net
Fusarium lini2α,3β,11β-trihydroxyolean-12-en-28-oic acidOxidation (Novel) researchgate.net
Rhodococcus rhodochrous5α,22α-dihydroxy derivative of gypsogenic acid (3β,5α,22α-trihydroxyolean-12-ene-23,28-dioic acid)Oxidation mdpi.com

Evaluation of Metabolic Stability and Biotransformation Enzymes

Understanding how a compound is metabolized is critical for predicting its efficacy, duration of action, and potential for drug-drug interactions. This involves identifying the enzymes responsible for its biotransformation and characterizing the pathways involved, such as conjugation and excretion.

Contribution of Cytochrome P450 Isoforms and Other Metabolic Enzymes

Cytochrome P450 (CYP) enzymes, particularly those in the liver, play a pivotal role in the oxidative metabolism of many xenobiotics. Oleanolic acid has been investigated for its interactions with several CYP isoforms. In vitro studies using human liver microsomes have demonstrated that OA acts as a competitive inhibitor of key CYP enzymes. Specifically, OA competitively inhibited CYP1A2-catalyzed phenacetin (B1679774) O-deethylation with an IC50 of 143.5 µM and a Ki of 74.2 µM. It also competitively inhibited CYP3A4-catalyzed midazolam 1-hydroxylation, exhibiting an IC50 of 78.9 µM and a Ki of 41.0 µM nih.govresearchgate.net. These findings suggest that co-administration of OA with drugs primarily metabolized by CYP1A2 or CYP3A4 could potentially lead to drug-drug interactions.

Furthermore, OA has been reported to be metabolically unstable when incubated with rat liver microsomes in the presence of NADPH acs.org. While less specific data is available, OA has also been suggested to inhibit CYP2E1 nih.gov. Beyond CYP enzymes, OA has been shown to promote the expression of other detoxification enzymes, including CYP3A, UDP-glucuronosyltransferases (UGTs, specifically UGT2B), and sulfotransferases (SULTs, specifically SULT2A1) frontiersin.org. OA also plays a role in vitamin D metabolism by modulating the activity of renal CYP27B1 and CYP24A1 mdpi.commdpi.compolyu.edu.hk. The involvement of OA-d3 in studies would allow for a more precise assessment of these enzymatic interactions and their impact on OA's metabolic fate.

Table 3: Inhibition of Cytochrome P450 Isoforms by Oleanolic Acid (OA)

CYP IsoformSubstrate/ReactionInhibition TypeIC50 (µM)Ki (µM)Source
CYP1A2Phenacetin O-deethylationCompetitive143.574.2 nih.govresearchgate.net
CYP3A4Midazolam 1-hydroxylationCompetitive78.941.0 nih.govresearchgate.net
CYP2C19S-mephenytoin 4'-hydroxylationCompetitive (UA*)119.780.3 nih.gov
CYP2E1Not specifiedInhibited (OA)N/AN/A nih.gov

UA: Ursolic Acid. Data for CYP2E1 is less specific.

Characterization of Conjugation Pathways and Excretion Profiles

Conjugation reactions, typically Phase II metabolism, are critical for increasing the water solubility of lipophilic compounds, thereby facilitating their excretion from the body. While specific conjugation pathways for oleanolic acid in mammalian systems are not exhaustively detailed in the provided search results, general principles of triterpenoid (B12794562) metabolism suggest that glucuronidation and sulfation are likely to occur. These processes attach polar groups (glucuronic acid or sulfate) to hydroxyl or carboxyl groups on the OA molecule, rendering them more water-soluble frontiersin.org.

Studies indicate that OA can influence the expression of UGT2B and SULT2A1, enzymes involved in these conjugation pathways frontiersin.org. The presence of gut microbiota is also noted to play a role in OA metabolism, with evidence suggesting that microbiota can metabolize OA that reaches the hindgut mdpi.com. This implies that gut microflora may contribute to the biotransformation of OA, potentially through deconjugation or other metabolic modifications.

Excretion of OA and its metabolites is expected to occur through both biliary and urinary routes. Conjugated metabolites are generally more amenable to excretion via bile into the feces, or directly via the kidneys into urine. The low water solubility of the parent compound suggests that excretion might be primarily as conjugated metabolites. OA-d3 would be essential for tracing the routes of excretion and quantifying the proportions of parent compound and its metabolites eliminated via different pathways.

Oleanolic Acid D3 As a Certified Reference Material in Analytical Quality Control

Development and Characterization of Deuterated Analytical Standards

The development of deuterated analytical standards like Oleanolic Acid-d3 is a specialized process involving complex chemical synthesis. udspub.com The primary goal is to replace specific hydrogen atoms with deuterium (B1214612) atoms, which are stable isotopes of hydrogen. clearsynth.com This isotopic substitution results in a compound that is chemically identical to the analyte of interest (Oleanolic Acid) but has a higher molecular weight, allowing it to be distinguished by mass spectrometry. resolvemass.ca

Synthesis methods for deuterated compounds can include chemical synthesis and physical exchange methods. udspub.com The key challenge in developing a reliable deuterated standard is to place the deuterium atoms in stable, non-exchangeable positions within the molecule. sigmaaldrich.com If the deuterium is prone to exchanging with protons from the solvent or in the mass spectrometer, the accuracy of the quantification can be compromised. sigmaaldrich.com This can lead to a loss of the isotopic label, causing the internal standard to be incorrectly measured as the unlabeled analyte. sigmaaldrich.com Therefore, significant effort in the development process is focused on synthetic strategies that ensure the deuterium label is robust and stable throughout the entire analytical procedure. jove.com

Once synthesized, the deuterated standard undergoes rigorous characterization to certify its identity, purity, and isotopic enrichment. This process confirms the location and number of deuterium atoms and ensures the absence of impurities that could interfere with analysis. The certified purity value considers factors like chromatographic purity, water content, residual solvents, and inorganic impurities. phytolab.com This thorough characterization is what qualifies the material as a CRM, fit for its purpose in high-level analytical applications.

Role in Method Validation and Instrument Calibration

During method validation, this compound is added at a known concentration to all calibration standards, quality control samples, and unknown samples. Its primary functions include:

Instrument Calibration: It serves as a reference point to calibrate the instrument's response. clearsynth.com By plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration, a calibration curve is generated. nih.govresearchgate.net This approach corrects for variations in instrument performance.

Compensation for Matrix Effects: In complex biological or environmental samples, other compounds can interfere with the ionization of the target analyte, either suppressing or enhancing the signal. Because this compound is chemically identical to Oleanolic Acid, it experiences similar matrix effects. clearsynth.comresolvemass.ca By using the response ratio, these effects are largely canceled out, leading to more accurate quantification. resolvemass.ca

Correction for Sample Preparation Variability: Losses of the analyte can occur during extraction, cleanup, and other sample preparation steps. Since the internal standard is added at the beginning of the process, it experiences the same losses as the native analyte. The use of the response ratio corrects for this variability, improving the precision and accuracy of the results.

The validation process assesses several key parameters, with the internal standard playing a crucial role in achieving the required performance. Based on validation studies for Oleanolic Acid, typical performance characteristics are summarized below.

Table 1: Typical Method Validation Parameters for Oleanolic Acid Analysis using an Internal Standard

Parameter Typical Value/Range Description
Linearity (R²) > 0.99 nih.govresearchgate.net Indicates a direct and predictable relationship between concentration and instrument response over a defined range.
Limit of Detection (LOD) 5.31 - 9.30 ng ijpcbs.comjocpr.com The lowest concentration of the analyte that can be reliably detected by the method.
Limit of Quantitation (LOQ) 16.08 - 28.1 ng ijpcbs.comjocpr.com The lowest concentration of the analyte that can be accurately and precisely quantified.
Accuracy (% Recovery) 94.56% - 102.3% jocpr.comnih.gov Measures the closeness of the experimental value to the true value, often assessed through spike and recovery experiments.

| Precision (% RSD) | < 2% nih.gov | Measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

Implementation in Laboratory Quality Assurance and Control Programs

The integration of this compound as a CRM is a cornerstone of a robust laboratory quality assurance (QA) and quality control (QC) program. udspub.com Such programs are essential for ensuring that the analytical data produced by a laboratory is consistently reliable and defensible.

In a routine laboratory setting, this compound is used to:

Monitor Method Performance: Quality control samples, spiked with both Oleanolic Acid and a constant concentration of this compound, are analyzed with every batch of unknown samples. The results for these QC samples are tracked over time to ensure the method remains in a state of statistical control.

Ensure Accuracy of Results: By correcting for analytical variability, the deuterated internal standard ensures that the reported concentration of Oleanolic Acid in an unknown sample is as accurate as possible. clearsynth.com

Aid in Troubleshooting: Deviations in the internal standard's response can indicate problems with the sample preparation process or the analytical instrument, acting as a diagnostic tool for troubleshooting.

Fulfill Regulatory Requirements: Many regulatory bodies require the use of the most appropriate and reliable analytical methods. The use of stable isotope-labeled internal standards is often stipulated or highly recommended for quantitative mass spectrometry assays to ensure the highest quality data. researchgate.net

Future Perspectives and Emerging Research Domains for Oleanolic Acid D3

Integration with Multi-Omics Technologies for Systems-Level Understanding

The complexity of biological systems requires a holistic approach, which is offered by the integration of various "omics" disciplines such as genomics, transcriptomics, proteomics, and metabolomics. This multi-omics strategy provides a comprehensive, systems-level view of cellular processes and molecular interactions. researchgate.net The application of stable isotope tracers is a cornerstone of these methodologies, and Oleanolic Acid-d3 is ideally suited for this purpose.

As a deuterated tracer, this compound can be introduced into biological systems to meticulously track its metabolic fate and influence on various molecular pathways. In metabolomics studies, for instance, mass spectrometry can distinguish this compound and its downstream metabolites from their endogenous, non-deuterated counterparts. This allows for precise quantification and flux analysis, revealing how the compound is processed and distributed within cells and tissues. researchgate.netnih.gov

Oleanolic acid is known to modulate numerous signaling cascades, including the PI3K/Akt/mTOR and NF-κB pathways, and to affect the metabolism of bile acids and amino acids. nih.govnih.gov By using this compound in conjunction with proteomic and lipidomic analyses, researchers can gain a more dynamic and quantitative understanding of these interactions. This approach can elucidate which proteins and lipids are directly or indirectly affected by the compound, mapping its sphere of influence across the cellular network and helping to build comprehensive models of its mechanism of action.

Table 1: Potential Applications of this compound in Multi-Omics Research
Omics FieldApplication of this compoundResearch ObjectivePotential Insights
MetabolomicsStable isotope tracerTo track the metabolic fate and quantify metabolites of oleanolic acid.Identification of biotransformation products; measurement of metabolic flux and pathway engagement.
ProteomicsQuantitative analysis of protein expression/turnoverTo identify proteins whose expression or stability is altered upon treatment.Elucidation of downstream signaling targets and off-target effects.
LipidomicsTracer for lipid metabolism studiesTo investigate the influence on lipid synthesis, signaling, and membrane composition.Understanding effects on lipid-mediated signaling and metabolic disorders.
Deuteromics™Universal labeling of the metabolomeTo simultaneously explore multiple metabolic pathways affected by the compound. metsol.comA systems-level view of metabolic reprogramming induced by oleanolic acid.

Development of Advanced Deuterated Probes for Specific Biological Targets

The development of advanced molecular probes is crucial for identifying and characterizing the interactions between small molecules and their biological targets. Deuterated compounds serve as exceptional probes, particularly in quantitative mass spectrometry and structural biology. clearsynth.comnih.gov this compound can be leveraged as a sophisticated analytical tool to investigate its direct molecular interactions with high precision.

One of the most immediate applications is its use as an internal standard for the accurate quantification of endogenous or administered oleanolic acid in complex biological matrices like plasma or tissue extracts. shimadzu.comnih.gov Due to its near-identical chemical properties but distinct mass, this compound co-elutes with the unlabeled analyte in liquid chromatography but is resolved by the mass spectrometer, correcting for sample loss during preparation and variability in instrument response. nih.gov This ensures a high degree of accuracy and precision in pharmacokinetic and pharmacodynamic studies.

Furthermore, this compound can be employed in advanced techniques such as hydrogen/deuterium (B1214612) exchange mass spectrometry (DXMS). In DXMS, the rate of deuterium exchange on a protein's backbone amide hydrogens is measured. nih.gov By comparing the exchange rates in the presence and absence of this compound, researchers can identify the specific regions of a target protein that become protected from the solvent upon binding. nih.gov This provides valuable data on the ligand-binding site and any conformational changes induced by the interaction, offering a deeper understanding of its binding to known targets like protein tyrosine phosphatase 1B (PTP1B) or the G-protein coupled bile acid receptor TGR5. mdpi.com

Table 2: this compound as an Advanced Biological Probe
Application AreaTechniqueAdvantage of Using this compound
PharmacokineticsLC-MS/MSServes as an ideal internal standard for precise and accurate quantification of unlabeled oleanolic acid. nih.govshimadzu.com
Target EngagementAffinity-based AssaysEnables quantification of target occupancy and binding affinity in cellular and in vivo models.
Structural BiologyHydrogen/Deuterium Exchange Mass Spectrometry (DXMS)Helps to map the binding interface and identify ligand-induced conformational changes in target proteins. nih.gov
Metabolic StudiesMetabolic Flux AnalysisActs as a tracer to follow the conversion of oleanolic acid into its various metabolites without interfering with endogenous pools.

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Oleanolic Acid Interactions

Computational chemistry and molecular dynamics (MD) simulations provide powerful in silico tools to explore the atomic-level interactions between a ligand and its target protein. nih.govmdpi.com These methods can predict binding poses, estimate binding affinities, and reveal the dynamic behavior of the protein-ligand complex over time. nih.gov While simulations have been performed on oleanolic acid, the future of this research domain lies in specifically modeling the deuterated form, this compound, to understand the subtle but potentially significant effects of isotopic substitution.

The primary difference between a C-H and a C-D bond is the latter's greater strength and lower vibrational frequency due to the increased mass of deuterium. This can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction involving the cleavage of this bond is slower for the deuterated compound. nih.govwikipedia.org MD simulations can be parameterized to account for these differences.

Future computational studies could focus on several key areas. First, simulations can investigate whether the altered vibrational dynamics of the C-D bonds in this compound affect its conformational flexibility and how it settles into a binding pocket. Second, quantum mechanics/molecular mechanics (QM/MM) simulations could be used to model reactions where a C-H bond might be broken, such as in metabolic transformations by cytochrome P450 enzymes, to predict the magnitude of the KIE. nih.gov Finally, these simulations can help determine if deuteration subtly alters the hydrogen-bonding network or other non-covalent interactions between this compound and its target, potentially influencing its residence time or binding affinity.

Table 3: Objectives for Computational Studies of this compound
Computational MethodPrimary ObjectiveKey Parameters to InvestigatePotential Outcome
Molecular Dynamics (MD) SimulationTo compare the dynamic behavior of deuterated vs. non-deuterated oleanolic acid when bound to a target.Conformational stability, vibrational frequencies, interaction energies, water molecule dynamics. nih.govUnderstanding of how deuteration affects binding stability and protein dynamics.
Free Energy Perturbation (FEP)To calculate the difference in binding free energy between this compound and oleanolic acid.Thermodynamic cycles, solvent interactions, entropic contributions.Prediction of whether deuteration enhances or diminishes binding affinity.
QM/MM SimulationsTo model enzymatic reactions and predict the kinetic isotope effect (KIE).Reaction coordinates, transition state energies, bond-breaking events.Insight into how deuteration may alter metabolic stability and the rate of enzymatic processing. nih.gov

Q & A

Q. How can LC-MS parameters be optimized to resolve Oleanolic Acid-d3 from endogenous compounds in biological matrices?

Methodological Answer: Increasing sample concentration improves chromatographic separation by enhancing peak resolution. For low-concentration samples (e.g., plasma), use a high-sensitivity LC-MS system with optimized gradient elution (e.g., acetonitrile/water with 0.1% formic acid) and selective ion monitoring (SIM) to distinguish this compound from its non-deuterated analog . Advanced mass analyzers (e.g., Q-TOF) further reduce signal overlap through higher mass accuracy.

Q. What statistical approaches are recommended for optimizing this compound extraction from plant or biological samples?

Methodological Answer: Response Surface Methodology (RSM) with Central Composite Design (CCD) is effective. Key variables include solvent ratio (e.g., ethanol-water), extraction time, and temperature. For example, a study on Fructus Ligustri Lucidi achieved 1.65% Oleanolic Acid yield using CCD-optimized parameters: 25% ethanol, 3-hour soaking, and 5-hour steaming . Validate models via ANOVA to assess variable interactions.

Q. Which quantification methods are validated for this compound in complex matrices?

Methodological Answer: Reverse-phase HPLC with UV detection (210 nm) or C18 columns (e.g., Agilent Zorbax SB-C18) is widely validated. For enhanced specificity, pair with MS detection using [M-H]⁻ ions (m/z 455.3 for Oleanolic Acid, m/z 458.3 for -d3). Calibration curves should exhibit linearity (R² > 0.999) and recovery rates >98% .

Q. How should this compound stability be maintained during long-term storage?

Methodological Answer: Store in airtight, light-resistant containers at -20°C under inert gas (e.g., argon). Monitor degradation via periodic HPLC analysis. Stability studies show no significant decomposition under these conditions for ≥12 months .

Advanced Research Questions

Q. What experimental strategies address contradictory data on this compound’s modulation of molecular targets (e.g., FXR vs. STAT3)?

Methodological Answer: Use gene-specific luciferase reporter assays and coactivator recruitment assays (e.g., SRC-3 for FXR). This compound selectively modulates FXR targets (e.g., suppresses BSEP but enhances SHP), while STAT3 inhibition in glioblastoma cells requires Western blot validation of phosphorylated STAT3 (Tyr705) . Context-dependent effects necessitate tissue-specific models.

Q. How can nanostructured lipid carriers (NLCs) enhance this compound bioavailability for in vivo studies?

Methodological Answer: Optimize NLCs via CCD with variables like lipid core composition (e.g., oleic acid: 10–30%), surfactant concentration, and drug loading. A study achieved >85% encapsulation efficiency using glyceryl monostearate and Poloxamer 188, validated by dynamic light scattering (DLS) for particle size (100–200 nm) . In vivo pharmacokinetics in rodents show 3-fold higher AUC compared to free drug.

Q. What synthetic strategies improve the pharmacokinetic profile of this compound derivatives?

Methodological Answer: Modify the C-3 and C-28 positions via esterification (e.g., succinic anhydride) or amidation to enhance solubility. Computer-aided drug design (CADD) identifies binding motifs for targets like MEK kinase. For example, C-28 ester derivatives show 10-fold higher cytotoxicity in U373 glioblastoma cells vs. parent compound . Validate via SPR binding assays and in vitro cytotoxicity screens.

Q. Which in vitro models best recapitulate this compound’s immunomodulatory effects?

Methodological Answer: Use primary macrophage polarization assays (M1/M2 phenotypes) with LPS/IL-4 stimulation. Measure cytokine profiles (IL-6, TNF-α for M1; IL-10, TGF-β for M2) via ELISA. In glioblastoma co-cultures, this compound (10 µM) reduces M2 polarization by 40%, validated via flow cytometry (CD206+ cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.